N-(2-hydroxyethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Description
N-(2-hydroxyethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic amide derivative featuring a hydroxyethyl group and an ethylenediamine backbone substituted with an indole-2-carbonyl moiety.
Properties
Molecular Formula |
C15H18N4O4 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N'-(2-hydroxyethyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C15H18N4O4/c20-8-7-18-15(23)14(22)17-6-5-16-13(21)12-9-10-3-1-2-4-11(10)19-12/h1-4,9,19-20H,5-8H2,(H,16,21)(H,17,22)(H,18,23) |
InChI Key |
RPMFFWXYQOOHEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed regioselective C-H activation reaction, which allows for the efficient formation of the indole core . This method is advantageous due to its functional group compatibility and the use of readily accessible starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimizing reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
Amide groups in the compound are susceptible to acidic or basic hydrolysis , breaking into carboxylic acids/ammonium salts or carboxylates/amine derivatives.
Mechanism :
-
Nucleophilic attack by water (acid-catalyzed) or hydroxide (base-catalyzed).
-
Formation of intermediate tetrahedral species.
-
Cleavage of the carbonyl group, releasing fragments.
Hydrolysis Products
| Reaction Type | Products |
|---|---|
| Acidic hydrolysis | Indole-containing carboxylic acid + hydroxyethylammonium salt |
| Basic hydrolysis | Indole-containing carboxylate + hydroxyethylamine |
Oxidation of the Indole Moiety
The indole ring may undergo electrophilic oxidation (e.g., with KMnO₄ or H₂O₂), potentially forming oxidized derivatives like dihydroindole or indoxyl.
Example Reaction :
Reactions at the Hydroxyethyl Group
The hydroxyethyl chain may participate in:
-
Esterification : Conversion of the hydroxyl group to esters (e.g., with acyl chlorides).
-
Etherification : Reaction with alkyl halides under basic conditions.
-
Oxidation : Oxidation to carboxylic acids (e.g., using CrO₃) .
Esterification Example :
Characterization Methods
Stability and Reactivity Trends
-
Amide bonds : Stable under neutral conditions but labile under acidic/basic hydrolysis.
-
Indole ring : Susceptible to oxidation but resistant to nucleophilic substitution.
-
Hydroxyethyl group : Hydroxyl group is reactive toward electrophilic reagents.
Scientific Research Applications
N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s indole moiety is crucial in the study of biological systems, as indole derivatives are often found in natural products and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, influencing pathways related to cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide
This compound () replaces the hydroxyethyl group in the target molecule with a naphthalen-1-yl group. Key differences include:
- Synthetic Route : Both compounds likely employ DCC-mediated amide coupling, as described for indole-containing amides in and .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Indole Position : The indole-3-yl group versus indole-2-yl alters electronic and steric profiles, impacting receptor binding.
- Biological Activity : The indole-3-yl derivative shows reported activity against SARS-CoV-2, suggesting that positional isomerism critically influences biological efficacy .
Functional Group Variations
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide
highlights a thiazole-carboxamide hybrid. Key distinctions include:
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide
This compound () incorporates a piperidinyl group and trifluoromethylphenyl substituent. The dihydroindole and piperidine moieties enhance steric bulk and basicity, contrasting with the hydroxyethyl group’s hydrophilicity in the target molecule .
Analytical Techniques
Characterization would involve:
- NMR Spectroscopy : To confirm amide linkages and indole proton environments (as in and ).
- Mass Spectrometry : For molecular weight validation.
- IR Spectroscopy : To identify carbonyl (C=O) and amide (N-H) stretches .
Research Findings and Implications
Computational Predictions
Using tools like AutoDock4 (), the hydroxyethyl group’s polarity could be modeled to predict interactions with hydrophilic binding pockets, contrasting with hydrophobic interactions seen in naphthyl or piperidinyl analogs .
Biological Activity
N-(2-hydroxyethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 256.28 g/mol. Its structural features include an indole moiety, which is known for various biological activities, particularly in cancer therapy and neuropharmacology.
Biological Activity
The biological activity of this compound can be summarized as follows:
1. Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that compounds with indole structures can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, indole derivatives have been reported to activate caspase pathways leading to programmed cell death in tumor cells .
- Targeting Specific Pathways : The compound may interact with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation .
2. Neuroprotective Effects
Indole derivatives are also recognized for their neuroprotective effects:
- Reduction of Oxidative Stress : The compound has shown potential in reducing oxidative stress markers in neuronal cells, which is critical for neuroprotection .
- Modulation of Neurotransmitter Systems : It may influence serotonin pathways, enhancing mood and cognitive functions, making it a candidate for treating depression and anxiety disorders .
The precise mechanism of action for this compound remains to be fully elucidated. However, it likely involves:
- Binding to Receptors : The compound may bind to serotonin receptors (5-HT receptors), influencing neurotransmitter release and activity.
- Enzyme Inhibition : It might inhibit enzymes involved in the synthesis of inflammatory mediators, thus exerting anti-inflammatory effects .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
Q & A
Basic: What are the optimal synthetic routes for N-(2-hydroxyethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step amide coupling reactions. A recommended approach includes:
Indole Activation : React 1H-indole-2-carboxylic acid with a coupling agent (e.g., HATU or EDCI) to form the activated carbonyl intermediate.
Stepwise Amidation : Sequentially couple the activated indole with ethylenediamine derivatives. For example, first react with N-(2-aminoethyl)ethanolamine to form the hydroxyethyl-ethylenediamine intermediate, followed by purification via flash chromatography .
Purity Assurance : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity. Monitor byproducts (e.g., unreacted starting materials) using LC-MS .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals, particularly for the indole NH (δ ~10-12 ppm) and amide protons (δ ~6-8 ppm) .
- IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹).
- Crystallography : Grow single crystals via vapor diffusion (e.g., methanol/water). Refine structures using SHELXL (SHELX suite) for high-resolution data; resolve torsional angles in the ethanediamide backbone .
Advanced: How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
Target Preparation : Retrieve protein structures (e.g., PDB ID for a kinase) and remove water/ligands. Add polar hydrogens and assign charges (e.g., AMBER force field).
Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (DFT/B3LYP) and generate PDBQT files in AutoDockTools .
Docking Protocol : Use AutoDock4 with Lamarckian GA (50 runs, population size 150). Analyze binding poses for hydrogen bonds (e.g., indole NH with catalytic lysine) and hydrophobic interactions (e.g., ethanediamide with receptor pockets). Validate with MD simulations (NAMD, 100 ns) to assess stability .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
Methodological Answer:
Assay Standardization :
- Control variables: Cell line passage number (e.g., HEK293 vs. HeLa), serum concentration, and incubation time.
- Use a reference inhibitor (e.g., staurosporine for kinases) to normalize IC₅₀ values .
Data Reconciliation :
- Perform meta-analysis using tools like RevMan to identify outliers.
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Mechanistic Studies : Probe off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) or transcriptomics .
Advanced: What strategies enable structure-activity relationship (SAR) analysis for optimizing target affinity?
Methodological Answer:
Scaffold Modulation :
- Replace the hydroxyethyl group with bulkier substituents (e.g., cyclopentyl) to enhance hydrophobic interactions.
- Modify the indole ring with electron-withdrawing groups (e.g., -NO₂) to improve π-π stacking .
QSAR Modeling :
- Curate a dataset of analogs with reported IC₅₀ values.
- Train a Random Forest model (RDKit descriptors) to predict bioactivity. Prioritize compounds with ClogP ~2.5 and PSA <90 Ų for membrane permeability .
Synthetic Validation : Synthesize top candidates and validate via SPR/WB assays .
Basic: What are the key stability considerations for this compound under experimental conditions?
Methodological Answer:
- Storage : Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the amide bonds .
- In-Solution Stability : Monitor degradation via UPLC at 0, 24, and 48 hours in PBS (pH 7.4) or cell culture media. Use stabilizers (e.g., 0.1% BSA) for long-term assays .
Advanced: How can researchers leverage X-ray crystallography to resolve conformational flexibility in the ethanediamide linker?
Methodological Answer:
Crystal Soaking : Co-crystallize the compound with a target protein (e.g., human carbonic anhydrase II) to stabilize flexible regions.
High-Resolution Data Collection : Use synchrotron radiation (λ = 0.98 Å) to achieve <1.2 Å resolution.
Refinement : Apply SHELXL’s restraints for torsional angles (e.g., AFIX 66 for the ethanediamide moiety). Analyze electron density maps (2Fo-Fc) to identify rotameric states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
